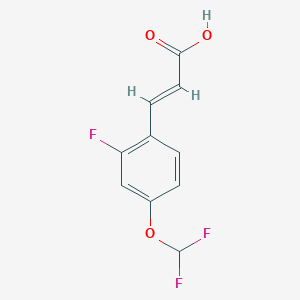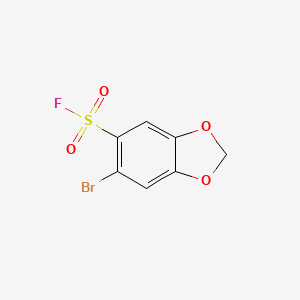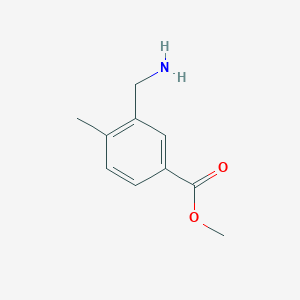
3-(4-(Difluoromethoxy)-2-fluorophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid is an organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups attached to a prop-2-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable precursor, followed by further functionalization to introduce the fluorophenyl group . The reaction conditions often include the use of metal-based catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating specific biological pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[4-(difluoromethoxy)-3,5-dimethylphenyl]prop-2-enoic acid
- 3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid
Uniqueness
3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H7F3O3 |
|---|---|
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
(E)-3-[4-(difluoromethoxy)-2-fluorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-8-5-7(16-10(12)13)3-1-6(8)2-4-9(14)15/h1-5,10H,(H,14,15)/b4-2+ |
Clave InChI |
LKGMGLDIEQKRIF-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1OC(F)F)F)/C=C/C(=O)O |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















